molecular formula C15H24N2O B1341436 1-(1-Adamantylcarbonyl)piperazine CAS No. 29869-08-7

1-(1-Adamantylcarbonyl)piperazine

Cat. No.: B1341436
CAS No.: 29869-08-7
M. Wt: 248.36 g/mol
InChI Key: XAFSAELWLMDLKL-UHFFFAOYSA-N
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Description

Adamantan-1-yl-piperazin-1-yl-methanone is a chemical compound with the molecular formula C15H24N2O It is known for its unique structure, which combines an adamantane moiety with a piperazine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-yl-piperazin-1-yl-methanone typically involves the reaction of adamantan-1-yl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Adamantan-1-yl-piperazin-1-yl-methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl-piperazin-1-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantan-1-yl-piperazin-1-yl-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adamantan-1-yl-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantan-1-yl-piperazin-1-yl-methanone is unique due to its combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-adamantyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSAELWLMDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589438
Record name (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29869-08-7
Record name (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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